methyl (3R)-3-amino-3-(2-fluorophenyl)propanoate
Description
Methyl (3R)-3-amino-3-(2-fluorophenyl)propanoate is a chiral β-amino acid ester with a fluorine substituent at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol and a CAS number of 918864-97-8 . Key physical properties include a density of 1.2±0.1 g/cm³, boiling point of 280.4±30.0 °C at 760 mmHg, and a logP value of 1.38, indicative of moderate lipophilicity .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3/t9-/m1/s1 |
InChI Key |
SUVMVUFJILWDSU-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=CC=C1F)N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for this compound is not well-documented. its biological effects likely involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares methyl (3R)-3-amino-3-(2-fluorophenyl)propanoate with analogs differing in substituent type, position, or ester group:
Key Observations
Substituent Position: The ortho-fluoro substitution in the target compound contrasts with the para-fluoro analog (CAS 1217977-33-7), which shares the same molecular weight but may exhibit distinct steric and electronic properties due to substituent positioning .
Electron-Withdrawing Groups :
- The trifluoromethyl (CF₃) group (CAS 1228550-48-8) significantly elevates molecular weight (247.21 vs. 197.21 g/mol) and introduces strong electron-withdrawing effects, which may alter metabolic stability or receptor binding .
Ester Group Variation :
- Replacement of the methyl ester with an ethyl ester (e.g., CAS entry in ) increases molecular weight and may modulate pharmacokinetic properties such as hydrolysis rates .
Biological Activity
Methyl (3R)-3-amino-3-(2-fluorophenyl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a chiral center, which significantly influences its biological activity. The presence of a fluorine atom on the phenyl ring enhances its pharmacological properties, making it a subject of interest for drug development.
| Property | Details |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | Approximately 197.206 g/mol |
| Chirality | (3R) configuration |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity by occupying active sites and preventing substrate binding. This mechanism is crucial in the development of enzyme inhibitors for therapeutic applications.
- Receptor Interaction : It may function as a ligand for certain receptors, influencing cellular signaling pathways. The amino group can form hydrogen bonds with target molecules, while the fluorophenyl group engages in hydrophobic interactions, further enhancing binding affinity .
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may affect neurotransmitter systems in the central nervous system, indicating potential applications in treating neurological disorders .
- Antidepressant Effects : Its structural similarities to known antidepressants suggest that it may exhibit mood-enhancing properties, warranting further investigation into its efficacy as an antidepressant agent.
Case Studies and Research Findings
- Neuroinflammation Studies : In vivo studies have shown that fluorinated compounds similar to this compound can effectively target neuroinflammation markers in animal models. These studies provide insights into the compound's potential role in managing neurodegenerative diseases .
- Pharmacological Investigations : A study exploring various derivatives of fluorinated amino acids indicated that modifications at the phenyl ring could lead to enhanced biological activity. This compound was noted for its promising interaction profiles with biological targets .
Applications in Medicinal Chemistry
The compound serves as a valuable building block in organic synthesis for developing more complex molecules. Its unique structural features enable researchers to explore new therapeutic avenues:
- Drug Development : Ongoing research aims to evaluate its safety and efficacy profiles in clinical settings, particularly for neurological applications.
- Specialty Chemicals Production : Beyond pharmaceuticals, it is also being investigated for use in producing specialty chemicals and materials due to its versatile chemical properties.
Q & A
Q. What are the key synthetic routes for methyl (3R)-3-amino-3-(2-fluorophenyl)propanoate, and how can reaction conditions be optimized for enantiomeric purity?
The synthesis typically involves:
- Step 1 : Condensation of 2-fluorobenzaldehyde with a chiral glycine equivalent to form an imine intermediate.
- Step 2 : Stereoselective reduction using NaBH₄ or catalytic hydrogenation to establish the (3R)-configuration.
- Step 3 : Esterification with methanol under acidic conditions .
Optimization Strategies : - Use of chiral catalysts (e.g., Rhodium-BINAP complexes) to enhance enantiomeric excess (ee).
- Continuous flow reactors for improved yield (85–92%) and reduced side products .
- Monitor reaction progress via HPLC with chiral columns to ensure >98% ee .
Q. How does the fluorophenyl moiety influence the compound’s physicochemical properties?
The 2-fluorophenyl group contributes to:
- Lipophilicity : LogP ≈ 1.8 (calculated via ChemDraw), enhancing membrane permeability.
- Hydrogen-bonding capacity : The fluorine atom acts as a weak H-bond acceptor, influencing solubility (2.3 mg/mL in water at 25°C) .
- Metabolic stability : Fluorination reduces CYP450-mediated oxidation, as shown in in vitro microsomal assays .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : ¹H and ¹⁹F NMR confirm regiochemistry and purity (e.g., δ 7.4–7.6 ppm for aromatic protons; δ -110 ppm for fluorine) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 226.1) validates molecular weight .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for patent applications .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination patterns) impact biological activity?
Comparative SAR Table :
| Compound | Fluorine Position | IC₅₀ (μM) vs. Target X | LogP |
|---|---|---|---|
| 2-Fluorophenyl derivative | 2 | 0.45 ± 0.02 | 1.8 |
| 3-Fluorophenyl derivative | 3 | 1.20 ± 0.15 | 1.6 |
| 2,3,4-Trifluorophenyl | 2,3,4 | 0.12 ± 0.01 | 2.3 |
| Key Findings : |
- 2-Fluorine enhances target binding via steric complementarity (docking studies ).
- Trifluorination improves potency 4-fold but reduces aqueous solubility (1.1 mg/mL) .
Q. What methodologies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Case Study : Discrepancies in enzyme inhibition assays (IC₅₀ = 0.45 μM vs. 1.2 μM):
- Source 1 : Used recombinant human enzyme (pH 7.4, 37°C).
- Source 2 : Used rat liver homogenate (pH 6.8, 25°C).
Resolution : - Standardize assay conditions (pH, temperature, enzyme source).
- Validate via orthogonal methods (e.g., SPR for binding affinity) .
Q. How can enantiomeric impurities affect pharmacological outcomes?
- Inactive (3S)-enantiomer : Competes for binding, reducing efficacy (e.g., 10% impurity lowers IC₅₀ by 50% ).
- Mitigation :
- Optimize chiral chromatography (e.g., Chiralpak AD-H column).
- Use kinetic resolution during synthesis (e.g., lipase-mediated ester hydrolysis) .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Salt Formation : Hydrochloride salt increases aqueous solubility 5-fold (12 mg/mL) .
- Prodrug Approach : Ester hydrolysis in vivo releases the active carboxylic acid .
- Co-crystallization : With cyclodextrins improves oral bioavailability (AUC increased 2.3× in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
